N-ethyl-2-(3-methylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-(3-methylphenyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(3-methylphenyl)quinoline-4-carboxamide typically involves the reaction of 2-(3-methylphenyl)quinoline-4-carboxylic acid with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent like thionyl chloride or phosphorus oxychloride to form the corresponding amide .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(3-methylphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and pressure.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
N-ethyl-2-(3-methylphenyl)quinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
2-Phenylquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
N-ethyl-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its N-ethyl and 3-methylphenyl groups contribute to its enhanced activity and selectivity compared to other quinoline derivatives .
Properties
IUPAC Name |
N-ethyl-2-(3-methylphenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-3-20-19(22)16-12-18(14-8-6-7-13(2)11-14)21-17-10-5-4-9-15(16)17/h4-12H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHDDXJKZJFUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.